molecular formula C14H10N2O2S B180289 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid CAS No. 165682-87-1

2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid

Cat. No.: B180289
CAS No.: 165682-87-1
M. Wt: 270.31 g/mol
InChI Key: XSZOWHQWFVZXMX-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. This compound features a naphthalene ring system attached to an amino group, which is further connected to a thiazole ring bearing a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid typically involves the condensation of naphthylamine with a thiazole derivative. One common method includes the reaction of naphthylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine or alcohol derivatives, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Thiazolidine or alcohol derivatives.

    Substitution: Various substituted naphthylamine derivatives.

Scientific Research Applications

2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the modulation of cell signaling pathways.

Comparison with Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: A naphthalene derivative with an amino acid structure.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene ring and a triazole moiety.

Uniqueness: 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid is unique due to its combination of a naphthalene ring, an amino group, and a thiazole ring with a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13(18)12-8-19-14(16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZOWHQWFVZXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375041
Record name 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165682-87-1
Record name 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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